3-fluoro-4-(1H-pyrazol-1-yl)aniline
Overview
Description
3-fluoro-4-(1H-pyrazol-1-yl)aniline is an organic compound with the molecular formula C9H8FN3. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 3-position and a pyrazolyl group at the 4-position.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with a variety of biological targets, influencing numerous physiological processes .
Mode of Action
Pyrazole derivatives are known to undergo nucleophilic addition-elimination reactions , which could potentially influence their interaction with biological targets.
Biochemical Pathways
The addition of protons to pyrazoles can result in the formation of pyrazolium ions, which can facilitate electrophilic attack at certain carbon positions . This could potentially influence various biochemical pathways.
Result of Action
It is known that pyrazole derivatives can exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(1H-pyrazol-1-yl)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with acetylenic ketones.
Substitution Reaction: The synthesized pyrazole is then subjected to a substitution reaction with 3-fluoroaniline under appropriate conditions to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3-fluoro-4-(1H-pyrazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(1H-pyrazol-1-yl)aniline: Similar structure but with a chlorine atom instead of fluorine.
4-(1H-pyrazol-1-yl)aniline: Lacks the fluorine substitution.
3-fluoroaniline: Lacks the pyrazolyl group.
Uniqueness
3-fluoro-4-(1H-pyrazol-1-yl)aniline is unique due to the presence of both the fluorine atom and the pyrazolyl group. The fluorine atom enhances the compound’s stability and lipophilicity, while the pyrazolyl group provides specific binding properties to biological targets .
Properties
IUPAC Name |
3-fluoro-4-pyrazol-1-ylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13/h1-6H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRXVEUMRXSOJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425379-93-7 | |
Record name | 3-fluoro-4-(1H-pyrazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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